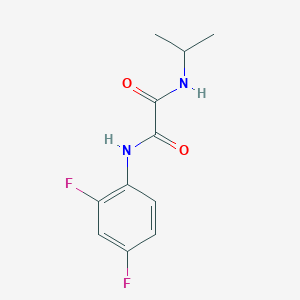

![molecular formula C11H20N2O B2477348 4-Methyl-[1,3'-bipiperidine]-2'-one CAS No. 2097865-82-0](/img/structure/B2477348.png)

4-Methyl-[1,3'-bipiperidine]-2'-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Methyl-[1,3'-bipiperidine]-2'-one, also known as Methylone, is a synthetic cathinone that belongs to the amphetamine family of drugs. It was first synthesized in the 1990s and has gained popularity as a recreational drug due to its euphoric and stimulant effects. However, in recent years, Methylone has also gained attention in the scientific research community for its potential applications in various fields.

科学的研究の応用

Analytical Methodologies

- A liquid chromatography-tandem mass spectrometric method was developed for quantitative determination of a compound structurally similar to 4-Methyl-[1,3'-bipiperidine]-2'-one in rat and monkey plasma. This method supports pre-clinical studies and is characterized by its rapidness, sensitivity, specificity, accuracy, and reproducibility (Yang et al., 2004).

Tyrosinase Inhibition

- N-substituted bipiperidines, closely related to this compound, were synthesized and evaluated as tyrosinase inhibitors. These compounds show potential for future drug design, particularly with certain substitutions that demonstrated potent inhibition (Khan et al., 2005).

Polymer Chemistry

- Bipiperidine derivatives, including this compound, have been used in the synthesis of nematic polyurethanes. These polyurethanes demonstrate varying viscosities and thermal stability, contributing to the field of polymer chemistry and materials science (Kricheldorf & Awe, 1989).

Conformational Analysis

- Conformational analysis of bipiperidine compounds, including this compound, has been conducted through various techniques like X-ray diffraction, FTIR, and NMR. This research aids in understanding the structural aspects and potential applications of these compounds (Dega-Szafran et al., 2009).

Pharmaceutical Research

- Bipiperidine amide compounds, closely related to this compound, have been identified as CCR3 antagonists. They exhibit potent receptor affinity and inhibition of eosinophil chemotaxis, indicating potential pharmaceutical applications (Ting et al., 2005).

Synthesis and Drug Development

- Research involving the synthesis and evaluation of bipiperidine derivatives for potential antiapomorphine activity highlights the significance of these compounds in drug development (Tashiro, Horii & Fukuda, 1989).

特性

IUPAC Name |

3-(4-methylpiperidin-1-yl)piperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c1-9-4-7-13(8-5-9)10-3-2-6-12-11(10)14/h9-10H,2-8H2,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQPLFOUYNGAGAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2CCCNC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

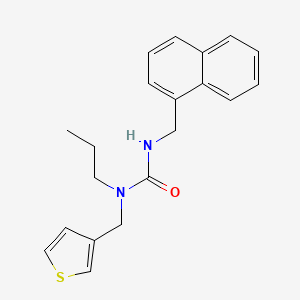

![3-Methyl-2-[[methyl(prop-2-ynyl)amino]methyl]quinazolin-4-one](/img/structure/B2477266.png)

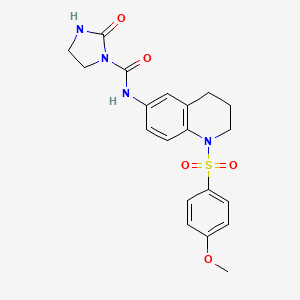

![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

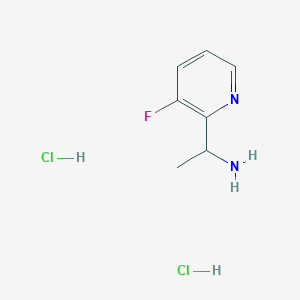

![N-(1,3-thiazol-2-yl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]benzenecarboxamide](/img/structure/B2477271.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2477272.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide](/img/structure/B2477273.png)

![Tert-butyl 6-azaspiro[3.4]octane-7-carboxylate](/img/structure/B2477274.png)

![2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2477279.png)

![4-chloro-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide](/img/structure/B2477281.png)

![ethyl 2-(2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2477286.png)

![4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2477287.png)